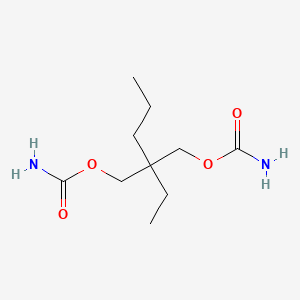
1,3-Propanediol, 2-ethyl-2-propyl-, dicarbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Propanediol, 2-ethyl-2-propyl-, dicarbamate is a chemical compound known for its applications in various fields, including pharmaceuticals and industrial chemistry. It is a derivative of 1,3-propanediol and is characterized by the presence of two carbamate groups. This compound is known for its sedative, anticonvulsant, and muscle relaxant properties .
准备方法
Synthetic Routes and Reaction Conditions: 1,3-Propanediol, 2-ethyl-2-propyl-, dicarbamate can be synthesized through multiple synthetic routes. One common method involves the aldol addition followed by hydrogenation. Another method is the classical combination of hydroxymethylation and Cannizzaro-type disproportionation with formaldehyde . The reaction conditions typically involve controlled temperatures and the use of catalysts to facilitate the reactions.
Industrial Production Methods: Industrial production of this compound often employs large-scale chemical reactors where the raw materials undergo the aforementioned synthetic routes. The process is optimized for high yield and purity, ensuring that the final product meets industrial standards .
化学反应分析
Types of Reactions: 1,3-Propanediol, 2-ethyl-2-propyl-, dicarbamate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and enhancing its applications .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels, to ensure the desired outcomes .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols. Substitution reactions often result in the formation of various derivatives with altered functional groups .
科学研究应用
1,3-Propanediol, 2-ethyl-2-propyl-, dicarbamate has a wide range of scientific research applications. In chemistry, it is used as an intermediate in the synthesis of other compounds. In biology and medicine, it is known for its sedative and anticonvulsant properties, making it useful in the treatment of anxiety and epilepsy . Additionally, it has industrial applications in the production of polymers and coatings .
作用机制
The mechanism of action of 1,3-Propanediol, 2-ethyl-2-propyl-, dicarbamate involves its interaction with the central nervous system. It acts as a GABAergic modulator, enhancing inhibitory neurotransmission through the GABAA receptor . This modulation leads to its sedative and anticonvulsant effects. Additionally, it interacts with voltage-gated ion channels, further contributing to its pharmacological properties .
相似化合物的比较
Similar Compounds: Similar compounds to 1,3-Propanediol, 2-ethyl-2-propyl-, dicarbamate include carisoprodol, lorbamate, and tolboxane . These compounds share similar structural features and pharmacological properties.
Uniqueness: What sets this compound apart from its counterparts is its unique combination of sedative, anticonvulsant, and muscle relaxant effects. While other compounds may exhibit one or two of these properties, this compound’s ability to provide all three makes it particularly valuable in both medical and industrial applications .
属性
CAS 编号 |
22194-40-7 |
|---|---|
分子式 |
C10H20N2O4 |
分子量 |
232.28 g/mol |
IUPAC 名称 |
[2-(carbamoyloxymethyl)-2-ethylpentyl] carbamate |
InChI |
InChI=1S/C10H20N2O4/c1-3-5-10(4-2,6-15-8(11)13)7-16-9(12)14/h3-7H2,1-2H3,(H2,11,13)(H2,12,14) |
InChI 键 |
XBSXQOUEVBSXEI-UHFFFAOYSA-N |
规范 SMILES |
CCCC(CC)(COC(=O)N)COC(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Bis[(4-methyl-7-oxabicyclo[4.1.0]heptan-3-yl)] hexanedioate](/img/structure/B14718641.png)
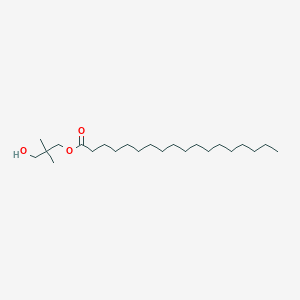
![Cyano[(E)-phenyldiazenyl]acetic acid](/img/structure/B14718651.png)


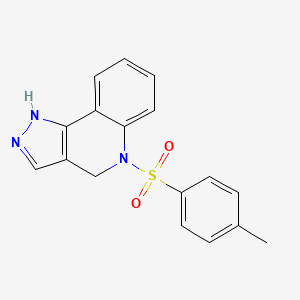
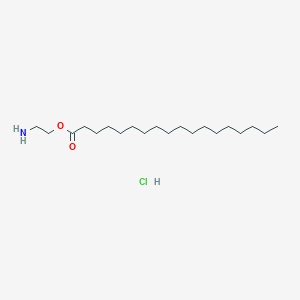
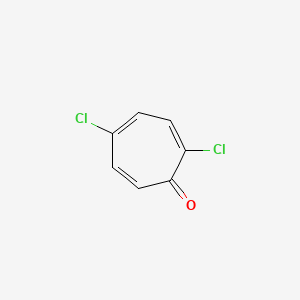
![2-{[(e)-{4-[Bis(2-chloroethyl)amino]-2-methoxyphenyl}methylidene]amino}benzoic acid](/img/structure/B14718684.png)


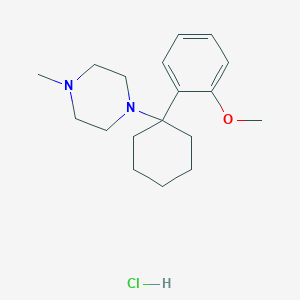
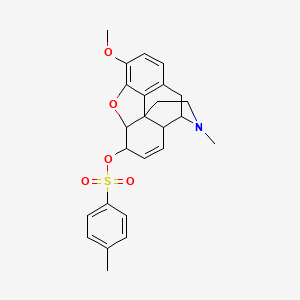
![4a,6a,9a-Trimethyl-7-(6-methylheptan-2-yl)tetradecahydroindeno[5,4-f]chromen-2(3h)-one](/img/structure/B14718711.png)
